molecular formula C20H21N3O2S B4081393 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B4081393
M. Wt: 367.5 g/mol
InChI Key: JKRRPXQBBIEUGM-UHFFFAOYSA-N
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Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a 1,3,4-oxadiazole ring, a benzyl group, and a sulfanyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14(2)16-8-10-17(11-9-16)21-18(24)13-26-20-23-22-19(25-20)12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRRPXQBBIEUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

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